Coralloidin D

描述

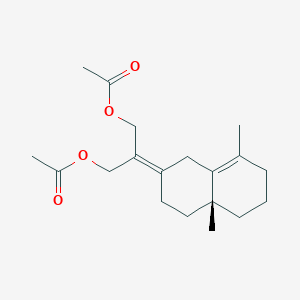

Coralloidin D is a eudesmane-type sesquiterpene isolated from octocorals of the genus Alcyonium, notably A. coralloides . Structurally, it belongs to the bicyclic sesquiterpene family, characterized by a fused six-membered and five-membered ring system with oxygenated functional groups. Its molecular formula is C₁₅H₂₂O₂, and its stereochemistry includes specific configurations at C-4 and C-5, which are critical for its bioactivity .

属性

CAS 编号 |

110299-95-1 |

|---|---|

分子式 |

C19H28O4 |

分子量 |

320.4 g/mol |

IUPAC 名称 |

[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |

InChI |

InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |

InChI 键 |

RGGYMCUNYFNGLD-LJQANCHMSA-N |

SMILES |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |

手性 SMILES |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |

规范 SMILES |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |

产品来源 |

United States |

准备方法

NSC144303 的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,包括形成特定的键和引入官能团。确切的合成路线和反应条件是专有的,并未在公开场合详细披露。 已知该化合物在溶液中不稳定,应在使用前新鲜制备 .

化学反应分析

NSC144303 会经历各种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,其中涉及电子损失和氧化态升高。

还原: 还原反应,其中涉及电子获得和氧化态降低,也可能发生在 NSC144303 中。

取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和促进反应的特定溶剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

NSC144303 在科学研究中具有广泛的应用,包括:

化学: 该化合物用于与泛素-蛋白酶体系统及其在细胞过程中的作用相关的研究。

生物学: NSC144303 用于研究凋亡和细胞发生程序性死亡的机制。

医学: 该化合物在癌症研究中具有潜在的治疗应用,因为它可以诱导癌细胞凋亡。

作用机制

NSC144303 通过抑制泛素异肽酶发挥作用,泛素异肽酶是参与泛素-蛋白酶体系统的酶。这种抑制导致凋亡小体非依赖性凋亡途径的激活。该化合物靶向泛素-蛋白酶体系统,导致 BH3-only 蛋白 Noxa 的上调、凋亡抑制剂拮抗剂 Smac 的稳定以及死亡受体途径的参与。 这种独特的作用机制使 NSC144303 成为一种有效的凋亡诱导剂 .

相似化合物的比较

Comparison with Similar Compounds

Coralloidin D belongs to a broader class of sesquiterpenes produced by Alcyonium species. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Findings :

Structural Diversity :

- This compound shares the eudesmane skeleton with Coralloidin A and C but differs in oxygenation patterns. The presence of an epoxide group in this compound distinguishes it from Coralloidin A, which has a ketone moiety .

- Coralloidin B, a bicyclogermacrane, lacks the fused six-five ring system of eudesmanes, resulting in distinct physicochemical properties (e.g., lower polarity).

Coralloidin A demonstrates cytotoxicity in vitro against human cancer cell lines (IC₅₀: 12–18 μM), attributed to its ketone group’s electrophilic reactivity .

Analytical Challenges: Differentiation of this compound from analogues requires advanced techniques such as NMR (e.g., NOESY for stereochemistry) and HPLC-MS. A study on sesquiterpene analysis highlights that eudesmanes elute later than bicyclogermacranes in reverse-phase chromatography due to higher hydrophobicity .

常见问题

Q. How should researchers design interdisciplinary studies combining this compound’s chemical synthesis with pharmacological profiling?

- Methodological Answer :

- Collaborative Workflows : Assign chemists to optimize synthesis yield, biologists to test bioactivity, and computational scientists for structure-activity modeling.

- Unified Data Repositories : Use platforms like Zenodo to share synthetic protocols, assay results, and computational scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。